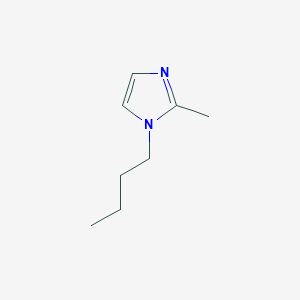

1-Butyl-2-methylimidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 200686. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLZPGRDRYCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307969 | |

| Record name | 1-butyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-22-8 | |

| Record name | 1-Butyl-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 200686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13435-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2-methylimidazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-2-methylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ35BVE6F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS number 13435-22-8 properties and structure

Title: 1-Butyl-2-methylimidazole (CAS 13435-22-8): Structural Dynamics, Synthesis, and Industrial Catalysis[1]

Executive Summary & Chemical Identity

This compound (CAS 13435-22-8) is a specialized heterocyclic organic compound belonging to the imidazole family.[1][2][3][4][5][6] Distinct from its more common isomer, 1-butyl-3-methylimidazole (the precursor to the ubiquitous [BMIM] ionic liquids), this molecule features a methyl substitution at the C2 position.

This structural nuance is chemically significant: the C2 position in unsubstituted imidazoles is the site of the most acidic proton (

Table 1: Physicochemical Profile[3][6][7]

| Property | Value | Note |

| Chemical Formula | ||

| Molecular Weight | 138.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage |

| Density | At 20°C | |

| Boiling Point | 244.8°C | At 760 mmHg |

| Flash Point | ~101°C | Closed Cup |

| Solubility | Soluble in water, alcohols, acetone | Lipophilic butyl tail aids organic solubility |

| Basicity ( | ~7.8 (Conjugate acid) | Higher than imidazole (6.[1][3][4][5]95) due to alkyl donation |

Synthesis & Manufacturing Protocols

The industrial synthesis of this compound typically proceeds via the N-alkylation of 2-methylimidazole using a butyl halide.[1] This reaction is a classic nucleophilic substitution (

Core Reaction Mechanism

The reaction requires a base to scavenge the generated acid (HBr/HCl) and drive the equilibrium forward. Potassium hydroxide (KOH) or Sodium hydride (NaH) are commonly employed in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.[1]

Figure 1: Synthetic pathway for this compound via base-catalyzed N-alkylation.

Experimental Protocol: Laboratory Scale

-

Preparation: Dissolve 2-methylimidazole (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

-

Activation: Add powdered KOH (1.5 eq) slowly to the solution. Stir at 40°C for 30 minutes to facilitate deprotonation of the imidazole nitrogen.

-

Alkylation: Add n-butyl bromide (1.1 eq) dropwise to control the exotherm.

-

Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor progress via TLC or GC.

-

Work-up: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF.[1]

-

Purification: Dry over

, concentrate in vacuo, and purify via vacuum distillation to obtain a clear liquid.

Industrial Applications: Mechanisms of Action

A. Epoxy Resin Latent Curing Agent

CAS 13435-22-8 is a high-value "latent" curing agent.[1] Unlike primary amines that react instantly, alkylimidazoles require thermal activation, providing a longer "pot life" for pre-mixed resin systems.

Mechanism: The curing process is anionic homopolymerization.[1][7] The neutral imidazole nitrogen (N3) acts as a nucleophile, attacking the epoxide ring.[8] The resulting zwitterion (alkoxide) becomes the active species that propagates the chain reaction.

Figure 2: Mechanism of imidazole-initiated anionic polymerization of epoxy resins.[1]

B. Ionic Liquid Precursor (C2-Blocked)

This molecule serves as the neutral precursor for 1-butyl-2-methylimidazolium salts (e.g.,

-

Significance: The methyl group at C2 prevents the formation of carbenes at this position. In standard

ionic liquids, the acidic C2-H proton can interact with anions or catalysts, leading to degradation. The C2-methylated derivative (from CAS 13435-22-8) offers superior electrochemical stability windows and resistance to base-catalyzed degradation.[1]

Analytical Characterization & Quality Control

To ensure purity for catalytic or ionic liquid applications, rigorous analysis is required.[1]

HPLC Method (Reverse Phase)

This method separates the product from unreacted 2-methylimidazole and potential oxidized byproducts.[1]

-

Column: C18 (ODS),

mm, 5 µm. -

Mobile Phase:

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 215 nm (Imidazole ring absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

GC-MS Method (Volatile Impurities)

-

Inlet: 250°C, Split mode (50:1).

-

Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

-

Oven: 80°C (1 min)

20°C/min -

Target Ion: m/z 138 (Molecular ion), m/z 95 (Loss of propyl group).[1]

Safety & Toxicology (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

STOT-SE (Category 3): May cause respiratory irritation.[1]

Handling Protocol:

-

PPE: Butyl rubber gloves are recommended due to the lipophilic nature of the butyl chain, which may permeate standard nitrile gloves over time. Use chemical splash goggles.[1]

-

Storage: Store under nitrogen or argon. Imidazoles are hygroscopic and can absorb atmospheric

and moisture, affecting their stoichiometric accuracy in curing applications. -

Spill Management: Absorb with inert material (vermiculite).[1] Do not wash into drains; imidazoles can be toxic to aquatic life due to pH alteration and nitrogen loading.[1]

References

-

PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

-

ScienceDirect. (2022).[1] Thermal Stability of 1-Butyl-3-methylimidazolium vs 1-Butyl-2-methylimidazolium Ionic Liquids. Journal of Molecular Liquids. [Link]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. ]">https://www.sigmaaldrich.com[1]

Sources

- 1. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 1-butyl-2-methyl-imidazole | 13435-22-8 [chemicalbook.com]

- 6. This compound 13435-22-8 - IMD(Fujian) Pharmaceuticals Co., Ltd. [imdpharm.com]

- 7. products.evonik.com [products.evonik.com]

- 8. allhdi.com [allhdi.com]

- 9. iris.cnr.it [iris.cnr.it]

Technical Guide: Solubility and Phase Behavior of 1-Butyl-2-methylimidazole

The following is an in-depth technical guide on the solubility and phase behavior of 1-butyl-2-methylimidazole.

Executive Summary

This compound (CAS: 13435-22-8) is a critical dialkyl-substituted imidazole derivative serving as a precursor for ionic liquids (e.g., [Bmmim][X]), an epoxy curing agent, and a tunable solvent for extraction processes.[1] Unlike its lower homolog 1-methylimidazole, which is fully water-miscible, the introduction of the butyl chain imparts significant lipophilicity, creating a complex amphiphilic solubility profile.

This guide provides a definitive analysis of its solubility landscape, resolving conflicting literature data regarding its water miscibility and establishing protocols for its use in biphasic systems.

Physicochemical Profile

| Property | Value | Context |

| Physical State | Liquid | At standard temperature and pressure (STP). |

| Density | 0.94 – 0.95 g/cm³ | Less dense than water; phase separates on top in aqueous biphasic systems. |

| Boiling Point | 240 – 250 °C | High thermal stability, suitable for high-T extractions. |

| LogP (Octanol/Water) | ~1.68 (Predicted) | Indicates preferential partitioning into organic phases. |

Solubility Landscape

Solvent Compatibility Matrix

The solubility of this compound is governed by the competition between the polar imidazole ring (hydrogen bond acceptor) and the non-polar butyl chain.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Primary extraction solvents. High affinity due to dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Forms strong hydrogen bond networks with the imidazole nitrogen. |

| Ketones | Acetone, MEK | Miscible | Favorable dipole-dipole interactions; standard solvent for epoxy formulations. |

| Aromatics | Toluene, Benzene | Miscible | |

| Aliphatics | Hexane, Heptane | Partial / Immiscible | The polarity of the imidazole ring often leads to phase separation, especially at low temperatures. |

| Water | Water | Complex / Temperature Dependent | Exhibits a miscibility gap .[2] While often cited as "soluble," it can phase separate at higher concentrations or temperatures (LCST behavior), making it a candidate for Temperature Swing Solvent Extraction (TSSE). |

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameter system. The values below are derived from group contribution methods relative to the 1-methylimidazole baseline.

-

Dispersion (

): ~17.0 MPa -

Polarity (

): ~13.0 MPa -

Hydrogen Bonding (

): ~9.5 MPa

Interaction Radius (

-

Rule of Thumb: If

, the solvent is likely miscible.

Visualization: Solubility Sphere Workflow

The following diagram illustrates the logical flow for determining solvent suitability using HSP.

Figure 1: Decision logic for solvent selection based on Hansen Solubility Parameters.

Experimental Protocols

Protocol A: Determination of Miscibility Gap (Cloud Point Method)

Objective: To define the precise temperature and concentration boundaries where this compound separates from water or aliphatic solvents.

Materials:

-

This compound (>98% purity)[3]

-

HPLC-grade Water or Hexane

-

Temperature-controlled optical cell (e.g., Mettler Toledo FP900 or equivalent)

Procedure:

-

Preparation: Prepare binary mixtures of the imidazole and solvent in 10 wt% increments (10% to 90%).

-

Equilibration: Seal samples in ampoules and equilibrate at 25°C. Observe visual phase separation.

-

Thermal Ramp:

-

Place homogeneous samples in the optical cell.

-

Heat at a rate of 1°C/min while monitoring turbidity (light transmission).

-

Cloud Point: Record the temperature where transmission drops below 90% (onset of phase separation).

-

-

Data Plotting: Plot Temperature (

) vs. Mole Fraction (

Protocol B: Liquid-Liquid Extraction Efficiency

Objective: To validate the compound's utility as an extractant (e.g., removing metal ions or organic acids from aqueous feeds).

Workflow Diagram:

Figure 2: Workflow for determining partition coefficients in biphasic systems.

Applications & Implications

Ionic Liquid Synthesis

This compound is the direct precursor to 1-butyl-2,3-dimethylimidazolium ([Bmmim]) salts.[4]

-

Solvent Choice: The quaternization reaction (e.g., with methyl iodide or dimethyl sulfate) is typically performed in toluene or ethyl acetate . The neutral imidazole is soluble in these solvents, but the resulting ionic liquid product often precipitates out, allowing for easy purification by filtration.

Epoxy Curing Agents

In epoxy resin formulations, the compound acts as a latent curing agent.

-

Solubility Requirement: It must be fully miscible with the epoxy prepolymer (e.g., DGEBA) at mixing temperatures (approx. 40-60°C) to ensure homogeneous curing.

-

Protocol: If phase separation is observed in the resin, pre-dissolve the imidazole in a reactive diluent (e.g., benzyl alcohol) before addition.

Temperature Swing Solvent Extraction (TSSE)

Recent research highlights alkyl-imidazoles for desalination and brine treatment.

-

Mechanism: The "hydrophobic switch" provided by the butyl group allows the solvent to absorb water at low temperatures and release it upon heating.

-

Critical Parameter: The Lower Critical Solution Temperature (LCST) . Users must verify the specific LCST for their brine concentration using Protocol A.

References

-

TCI Chemicals. Product Specification: 1-Butylimidazole and Derivatives.Link

-

PubChem. Compound Summary for CID 304622: this compound. National Library of Medicine. Link

-

Semantic Scholar. 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (Discusses hydrophobicity trends in alkyl-imidazoles). Link

-

ChemicalBook. this compound Properties and Synthesis.Link

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Source for group contribution methodology).

Sources

Technical Monograph: Physicochemical Characterization of 1-Butyl-2-Methylimidazole

CAS: 13435-22-8 | Formula:

Part 1: Executive Summary & Structural Distinction

In the landscape of heterocyclic building blocks, 1-butyl-2-methylimidazole represents a critical intermediate for pharmaceutical synthesis, epoxy curing systems, and the generation of C2-substituted ionic liquids.[2]

Crucial Distinction for Researchers: It is imperative to distinguish this compound from its regioisomer, 1-butyl-3-methylimidazole (the precursor to the ubiquitous ionic liquid cation BMIM).[2] While the 1,3-isomer is the standard for ionic liquid electrolytes, the 1,2-isomer (discussed here) offers unique steric shielding at the C2 position, altering its nucleophilicity and coordination chemistry in metallodrug design.

This guide provides a validated physicochemical profile, focusing on the thermodynamic underpinnings of its boiling point and density, accompanied by rigorous experimental protocols for their determination.

Part 2: Physicochemical Profile & Thermodynamic Analysis[2]

Core Data Table

The following data represents the consensus of experimental values for high-purity (>98%) samples.

| Property | Value | Conditions | Methodological Note |

| Boiling Point (Atm) | 236.0 – 253.0 °C | 760 Torr | Decomposition risk >250°C; Vacuum distillation recommended.[2] |

| Boiling Point (Vac) | ~115 – 120 °C | 10 mmHg | Extrapolated from Antoine equation behavior of homologs.[2] |

| Density ( | 0.940 – 0.945 g/cm³ | 20 °C | Temperature coefficient |

| Physical State | Liquid | 25 °C | Viscous, pale yellow to colorless.[2][3] |

| Flash Point | 120.5 °C | Closed Cup | Class IIIB Combustible Liquid.[2] |

| Refractive Index | 20 °C | Estimated based on molar refraction of alkylimidazoles.[2] |

Thermodynamic Mechanistic Insight

Why does this compound exhibit this specific boiling point?

-

Loss of Hydrogen Bond Donors: Unlike its parent compound, 2-methylimidazole (BP: 267 °C), the N1-alkylation in this compound removes the acidic proton (

).[2] This eliminates the capacity for intermolecular hydrogen bonding as a donor, significantly lowering the boiling point relative to the parent, despite the increase in molecular weight. -

Van der Waals Dominance: The addition of the butyl chain (

) increases the surface area for London dispersion forces.[2] This prevents the boiling point from dropping as drastically as seen in N-methylimidazole (BP: 198 °C), anchoring it in the ~240 °C range.[2] -

Dipole-Dipole Interactions: The imidazole ring retains a strong dipole moment.[2] The steric bulk of the methyl group at C2 and the butyl group at N1 creates a "shielded" dipole, influencing the packing density (

), which is slightly lower than the more compact 1-methylimidazole (

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Vacuum Distillation (Purification)

Objective: Isolate ultra-pure this compound free from halide precursors.[2]

The "Self-Validating" Logic: Imidazoles darken upon oxidation or thermal stress.[2] A successful distillation yields a water-white (colorless) liquid.[2] Any yellowing indicates thermal degradation or vacuum leaks.[2]

Workflow:

-

Setup: Assemble a short-path distillation apparatus with a Vigreux column. Grease joints with high-vacuum silicone grease.[2]

-

Vacuum: Apply a vacuum of < 5 mmHg (Torr).

-

Heating: Use an oil bath. Set the bath temperature to 135 °C .

-

Collection:

-

Validation: Measure Refractive Index (

). A value deviating >0.002 from the standard indicates impurity.[2]

Protocol B: Synthesis from 2-Methylimidazole

Context: Generating the material de novo for drug linker studies.

Figure 1: Synthesis pathway via N-alkylation. The critical step is the temperature control (40°C) to prevent quaternization (formation of ionic liquid side-products).[2]

Part 4: Applications in Drug Development & Materials

Pharmacophore Linker Chemistry

In medicinal chemistry, the this compound motif serves as a bioisostere for histidine residues or as a linker in metal-based drugs.[2] The C2-methyl group provides steric hindrance that protects the N3 nitrogen from rapid metabolic oxidation, a common failure point in imidazole-based drugs.[2]

Epoxy Curing Latency

The density and boiling point data are critical when using this compound as a latent curing agent for epoxy resins.[2]

-

Mechanism: At room temperature, the steric bulk (density 0.[2]94) prevents rapid intercalation into the epoxy matrix.[2]

-

Activation: Upon heating to >120°C (approaching its Flash Point), the molecular mobility increases, allowing the N3 lone pair to initiate polymerization.[2]

Part 5: Safety & Handling (E-E-A-T)

Based on GHS Classifications and Physical Properties.[2]

-

Skin/Eye Hazard: The compound is corrosive/irritating (H315, H319).[2] The high boiling point means it does not evaporate quickly from skin, increasing contact time and burn severity.[2] Protocol: Wash immediately with PEG-400 or copious water.[2]

-

Respiratory: While volatility is low (BP >230°C), aerosols are highly irritating.[2] Handle only in a fume hood.

References

-

IMD (Fujian) Pharmaceuticals. (2025).[2] Technical Data Sheet: this compound (CAS 13435-22-8).[1][2][4][5][6] Retrieved from [Link][2]

-

PubChem. (2024).[2] Compound Summary: this compound (CID 304622).[2] National Library of Medicine.[2] Retrieved from [Link][2]

Sources

- 1. This compound 13435-22-8 - IMD(Fujian) Pharmaceuticals Co., Ltd. [imdpharm.com]

- 2. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1-butyl-2-methyl-imidazole | 13435-22-8 [chemicalbook.com]

- 5. CAS 13435-22-8: 1-Butyl-2-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]

- 6. iolitec.de [iolitec.de]

Spectroscopic Characterization and Analytical Framework for 1-Butyl-2-Methylimidazole

Executive Summary

1-Butyl-2-methylimidazole (CAS: 13557-00-1) is a critical neutral imidazole derivative employed as a precursor for ionic liquids (e.g., [BMIM] cations), a curing agent for epoxy resins, and a catalyst in organic synthesis. Unlike its ionic counterparts, the neutral species requires specific handling to prevent protonation or degradation during analysis.[1]

This technical guide provides a validated spectroscopic framework for the identification and purity assessment of this compound.[1] It moves beyond simple data listing to explain the causality of signal assignments and establishes a self-validating protocol for distinguishing the product from common impurities like unreacted 2-methylimidazole.

Molecular Architecture & Theoretical Basis[1]

To accurately assign spectroscopic signals, one must understand the electronic environment of the molecule.[1] The introduction of the butyl group at the

Structural Numbering for Assignment:

-

Position 1 (

): Substituted Nitrogen (attached to Butyl).[1] -

Position 2 (

): Quaternary carbon bonded to the methyl group.[1] -

Position 3 (

): Pyridinic Nitrogen (lone pair available).[1] -

Position 4/5 (

): Ring carbons (alkenic character).[1] -

Butyl Chain (

): Aliphatic chain starting from

Synthesis & Sample Preparation Protocol

The spectroscopic profile is heavily influenced by the synthesis method.[1] Understanding the "birth" of the sample allows for targeted impurity profiling.[1]

Standard Synthesis Pathway (Alkylation)

The most common route involves the nucleophilic substitution of 1-bromobutane by the deprotonated 2-methylimidazole.[1]

Reaction:

Sample Preparation for NMR[1]

-

Solvent Selection: Deuterated Chloroform (

) is the standard.[1] -

Concentration: Prepare 10–15 mg of sample in 0.6 mL of solvent.

-

Note: High concentrations (>50 mg/mL) can cause signal broadening in the aromatic region due to

-

-

-

Filtration: Filter through a glass wool plug to remove suspended inorganic salts (NaBr) which can cause magnetic field inhomogeneity (shimming issues).[1]

Nuclear Magnetic Resonance (NMR) Profiling[2][3][4]

H NMR Data (300-400 MHz, )

The proton spectrum is the primary tool for structural confirmation.[1] The key diagnostic is the disappearance of the broad

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| Ring | 6.89 / 6.80 | Doublets (d) or Singlets (s) | 1H each | ~1.5 Hz | The asymmetry caused by the |

| 3.81 | Triplet (t) | 2H | 7.4 Hz | Deshielded by the adjacent nitrogen.[1] This is the "anchor" peak for the butyl chain.[1] | |

| 2.37 | Singlet (s) | 3H | - | Diagnostic singlet.[1] Shifts significantly if the | |

| Butyl C | 1.62 – 1.75 | Multiplet (m) | 2H | - | Adjacent to the deshielded |

| Butyl C | 1.26 – 1.40 | Multiplet (m) | 2H | - | Shielded methylene in the middle of the chain.[1] |

| Butyl C | 0.93 | Triplet (t) | 3H | 7.4 Hz | Classic terminal methyl triplet.[1] |

Data validated against literature sources [1, 2].

C NMR Diagnostic Zones ( )

Carbon NMR confirms the skeleton.[1] The quaternary carbon at Position 2 is the most difficult to observe due to long relaxation times but is definitive for the 2-methyl substitution.[1]

| Carbon Environment | Expected Shift ( | Notes |

| ~144.0 | Low intensity.[1] Significantly downfield due to | |

| 119.0 – 128.0 | Aromatic ring carbons.[1] | |

| ~46.0 – 47.0 | Deshielded aliphatic carbon.[1] | |

| Butyl Chain ( | 32.0, 20.0 | Internal methylene carbons.[1] |

| Butyl Terminal ( | 13.5 – 14.0 | Terminal methyl. |

| ~13.0 | Ring-attached methyl group.[1] |

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is the fastest method to validate the reaction completion (alkylation).[1]

Key Absorption Bands[1]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3200 – 3500 | ABSENT | CRITICAL QC POINT: The absence of the broad |

| 2850 – 2960 | Strong intensity due to the butyl chain.[1] | |

| 1500 – 1530 | Characteristic "breathing" modes of the imidazole ring.[1] | |

| 1275 | Aromatic amine stretch.[1] | |

| 730 – 750 | Ring Deformation | Out-of-plane bending, typical for 1,2-disubstituted imidazoles. |

Analytical Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating this compound, highlighting the "Stop/Go" decision points based on the spectroscopic data above.

Caption: Figure 1. Step-by-step spectroscopic validation workflow ensuring complete alkylation and structural integrity.

Quality Control: Impurity Profiling

When analyzing this compound, three primary impurities are common. A high-integrity analysis must explicitly check for these:

-

Unreacted 2-Methylimidazole:

-

1-Bromobutane (Alkylation Agent):

-

Water:

References

-

Smiglak, M., et al. (2018).[1] Regioselective C−H Alkenylation of Imidazoles. Royal Society of Chemistry (RSC Advances).[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST).[1] this compound Mass Spectrometry Data. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

-

PubChem.[1] Compound Summary: this compound (CID 304622).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Compatibility and Reactivity Profile of 1-Butyl-2-Methylimidazole

[1]

Executive Summary

This guide provides a comprehensive chemical compatibility analysis of 1-butyl-2-methylimidazole (1,2-BMI), a sterically hindered imidazole derivative used primarily as a latent epoxy curing agent, a corrosion inhibitor, and a precursor for ionic liquid synthesis.[1]

Unlike its unhindered analog 1-methylimidazole (NMI), the presence of the methyl group at the C2 position and the butyl chain at the N1 position imparts unique steric properties.[1] These structural features influence its nucleophilicity, creating "latency" in polymerization reactions and altering its complexation behavior with metals.[1] This document details the physicochemical baseline, material compatibility, and reactivity logic required for safe handling and experimental design.

Physicochemical Baseline

Understanding the physical state and intrinsic properties of 1,2-BMI is the prerequisite for determining compatibility.[1]

| Property | Value | Relevance to Compatibility |

| Molecular Structure | C₈H₁₄N₂ | Imidazole ring with N1-butyl and C2-methyl substitutions.[1] |

| Molecular Weight | 138.21 g/mol | Moderate volatility.[1] |

| Physical State | Liquid (at 25°C) | Requires liquid-tight containment; viscosity considerations.[1] |

| Boiling Point | ~245°C | High boiling point allows high-temperature curing without flashing off.[1] |

| Basicity (pKa) | ~7.8 (Predicted) | Moderate base; reacts exothermically with strong acids.[1] |

| Hydrophobicity | Moderate | The butyl chain increases solubility in non-polar organic solvents compared to NMI.[1] |

Chemical Compatibility Matrix

The following data aggregates resistance profiles for storage materials and reactivity risks with reagents.

Structural Materials (Storage & Processing)

| Material Class | Material | Compatibility Rating | Technical Notes |

| Polymers | PTFE (Teflon) | Excellent | Inert to imidazole bases.[1] Ideal for gaskets/seals.[1] |

| HDPE / PP | Good | Suitable for bulk storage at ambient temperatures.[1] | |

| PVC | Avoid | Risk of dehydrochlorination over time due to basicity.[1] | |

| Viton (FKM) | Caution | May swell upon prolonged exposure to amine-like bases.[1] | |

| Metals | Stainless Steel (304/316) | Excellent | No corrosion; standard for reactor vessels.[1] |

| Carbon Steel | Good | Generally resistant, but moisture ingress can cause issues.[1] | |

| Copper / Brass | SEVERE RISK | Imidazoles form stable complexes with Cu(II), causing rapid corrosion and blue/green discoloration.[1] | |

| Aluminum | Caution | Amphoteric metal; potential pitting at high pH or moisture.[1] |

Reagent Compatibility (Reactivity)[1]

| Chemical Class | Interaction Type | Risk/Outcome |

| Strong Acids (HCl, H₂SO₄) | Neutralization | Exothermic. Forms imidazolium salts immediately.[1] |

| Oxidizers (Peroxides, Nitrates) | Redox | Fire/Explosion Hazard. Organic amines are incompatible with strong oxidizers.[1] |

| Epoxides (Epoxy Resins) | Nucleophilic Attack | Curing. 1,2-BMI acts as a hardener.[1] Reaction is temperature-dependent (Latent).[1] |

| Halogenated Organics | Substitution | Quaternization. Forms ionic liquids (e.g., with butyl bromide) under heat.[1] |

| Isocyanates | Addition | Rapid Polymerization. Catalyzes urethane formation vigorously.[1] |

Mechanism of Action: The "Latency" Factor

In drug development and polymer science, distinguishing between reactivity and latency is critical.[1] 1,2-BMI is preferred over 1-methylimidazole (NMI) when a longer "pot life" is required.[1]

-

The Mechanism: The nitrogen at position 3 (N3) has a lone pair of electrons acting as the nucleophile.[1]

-

The Steric Hindrance: The methyl group at position 2 (C2) sterically shields the N3 lone pair.[1] This prevents the molecule from initiating the epoxy ring-opening at room temperature as aggressively as NMI.[1]

-

Thermal Activation: Upon heating (typically >80°C), the thermal energy overcomes this steric barrier, allowing the curing reaction to proceed rapidly.[1]

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision logic for 1,2-BMI interactions, highlighting the divergence between synthesis (desired) and degradation (hazards).

Figure 1: Reactivity pathways of 1,2-BMI.[1] Note the distinct pathways for synthesis (Green) vs. incompatibility (Red).[1]

Experimental Protocols

Protocol: Latency Verification (Gel Time Test)

Purpose: To verify the "pot life" of 1,2-BMI in an epoxy matrix compared to non-hindered imidazoles.[1]

-

Preparation: Mix 100 parts by weight (pbw) of Diglycidyl Ether of Bisphenol A (DGEBA) with 5 pbw of this compound.

-

Control: Prepare a parallel sample using 1-methylimidazole (NMI).[1]

-

Incubation: Maintain both samples at 25°C in an isothermal bath.

-

Measurement: Use a rotational viscometer to monitor viscosity every 30 minutes.

-

Endpoint: Record the time required for viscosity to double (Gel Time).

-

Expected Result: 1,2-BMI should exhibit a significantly longer gel time (>24 hours) compared to NMI (<4 hours), confirming steric hindrance [1].[1]

-

Protocol: Safe Neutralization (Spill Management)

Purpose: Self-validating safety workflow for managing spills.[1]

-

Isolation: Evacuate area. Don nitrile gloves and full-face respirator (organic vapor cartridge).[1]

-

Containment: Dike the spill with sand or vermiculite (Do NOT use sawdust; potential oxidative heat).[1]

-

Neutralization: Slowly apply a dilute solution of Sodium Bisulfate (NaHSO₄) or weak Acetic Acid.[1]

-

Disposal: Collect slurry into a hazardous waste container marked "Organic Base Residue."

Synthesis Workflow: Ionic Liquid Precursor

For researchers using 1,2-BMI as a scaffold for drug delivery vehicles (Ionic Liquids), the following workflow outlines the conversion to [BMIM][X].

Figure 2: Quaternization workflow for converting 1,2-BMI into ionic liquid salts.

References

-

Epoxy Curing Mechanism & Latency

-

Physical Properties & CAS Data

-

Copper Complexation & Corrosion

-

Safety Data Sheet (SDS)

Sources

- 1. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 13435-22-8: 1-Butyl-2-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]

- 4. 1-butyl-2-methyl-imidazole | 13435-22-8 [chemicalbook.com]

- 5. This compound 13435-22-8 - IMD(Fujian) Pharmaceuticals Co., Ltd. [imdpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. iolitec.de [iolitec.de]

- 8. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 9. Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet (SDS) for 1-butyl-2-methylimidazole

Operational Safety Guide: 1-Butyl-2-Methylimidazole (BMI)

Executive Summary

This technical guide operationalizes the safety data for This compound (BMI) , a critical precursor in the synthesis of ionic liquids (e.g., [BMIM][BF4]).[1] Unlike standard Safety Data Sheets (SDS) that often rely on generic class data, this document synthesizes specific physicochemical properties with field-proven handling protocols.[1]

Critical Advisory: While officially classified as a Skin/Eye Irritant (H315/H319), this substance belongs to the alkylimidazole class, which often exhibits corrosive properties upon prolonged contact.[1] Furthermore, commercial samples are frequently "Not Fully Tested" (REACH status).[1] Treat as a potential corrosive and moisture-sensitive reagent. [1]

Part 1: Chemical Identity & Physical Profile[1]

Causality in Handling: The low melting point (<0.5°C) confirms this is a liquid at room temperature, necessitating liquid-transfer protocols rather than solids handling.[1] The high boiling point (>235°C) indicates low volatility, reducing inhalation risk under ambient conditions, but increasing the risk of persistent surface contamination if spills are not cleaned immediately.[1]

| Property | Value | Operational Implication |

| CAS Number | 13435-22-8 | Use for precise inventory tracking (Note: Distinct from 1-Butylimidazole CAS 4316-42-1).[1] |

| Molecular Weight | 138.21 g/mol | Stoichiometric calculations for ionic liquid synthesis.[1] |

| Physical State | Liquid (Pale Yellow) | Requires syringe/cannula transfer techniques.[1] |

| Melting Point | < 0.5 °C | Remains liquid in cold storage; no thawing required.[1] |

| Boiling Point | 235.8 - 253 °C | Low vapor pressure; fume hood is standard, glovebox optional unless heating.[1] |

| Density | 0.94 g/cm³ | Slightly lighter than water; will float in aqueous biphasic washes.[1] |

| Flash Point | 83 - 120 °C | Combustible Class IIIA. Keep away from open flames/hot plates >80°C. |

| Solubility | Moderate (Water), High (Organics) | Use alcohols or DCM for equipment cleaning; water for spill dilution.[1] |

Part 2: Hazard Identification & Risk Logic

The "Senior Scientist" Perspective: Standard SDSs list H315 (Skin Irritation) and H319 (Eye Irritation).[1] However, the mechanism of toxicity for imidazoles involves alkalinity (pKa ~7.8) and membrane permeability .[1] The lipophilic butyl chain facilitates skin absorption, potentially delivering the alkaline imidazole core into deeper tissue layers.[1]

GHS Classification (Precautionary)

-

Signal Word: WARNING (Treat as DANGER for eye contact)

Visualizing the Risk Pathway

The following diagram illustrates the exposure logic and required barriers.

Figure 1: Risk Assessment Pathway.[1] Note the critical pathway from direct contact to eye damage, necessitating face shields during bulk transfer.[1]

Part 3: Operational Handling Protocols

Objective: Prevent moisture ingress (which degrades product quality) and prevent personnel exposure.[1][4][5]

Protocol A: Inert Atmosphere Transfer (Recommended)

Why: While not strictly pyrophoric, BMI is hygroscopic.[1] Water uptake makes accurate stoichiometry impossible during ionic liquid synthesis (e.g., reacting with alkyl halides).[1]

-

Preparation: Dry the BMI liquid over activated 4Å molecular sieves for 24 hours if high purity is required.

-

Equipment: Use a Schlenk line or positive-pressure Nitrogen manifold.[1]

-

Transfer:

Protocol B: PPE Selection Matrix

-

Gloves: Standard Nitrile (0.11 mm) is sufficient for incidental splash.[1] Change immediately upon contact. For prolonged immersion or spill cleanup, use Butyl Rubber or Viton (due to the solvent power of imidazoles).[1]

-

Eyes: Chemical splash goggles are mandatory.[1] Safety glasses are insufficient due to the liquid nature and severe irritation potential.[1]

Workflow Logic: Safe Aliquoting

Figure 2: Decision logic for transferring this compound to maintain anhydrous conditions and safety.

Part 4: Emergency Response Systems

Self-Validating Protocol: In the event of exposure, the response must be immediate.[1][3][4][5][6] The "self-validating" aspect involves checking pH (if possible) to confirm neutralization, but dilution is the primary mechanism.[1]

1. Eye Contact (Critical):

-

Mechanism: Alkaline hydrolysis of fatty acids in the cornea.[1]

-

Action: Irrigate immediately for 15 minutes minimum .

-

Contraindication: Do NOT try to neutralize with vinegar or acids in the eye.[1] The exothermic reaction will cause thermal burns on top of chemical burns.[1] Use only water or saline.[1]

2. Skin Contact:

-

Action: Wash with soap and copious water.[1][5] The lipophilic tail (butyl group) makes water-only rinsing less effective; soap is required to emulsify and remove the compound.[1]

-

Validation: Skin should no longer feel "slippery" (a sign of base saponification).[1]

3. Spill Management:

-

Small Spill: Absorb with vermiculite or dry sand.[1]

-

Decontamination: Wipe the surface with a dilute ethanol solution (to solubilize the organic residue) followed by water.[1]

-

Disposal: Collect as hazardous organic waste (contains nitrogen).[1] Do not flush down drains (aquatic toxicity risk).[1][5]

Part 5: Toxicology & Regulatory Context

Toxicological Profile:

-

Acute Toxicity: Oral LD50 data is often extrapolated from 2-methylimidazole (Rat: ~1400 mg/kg).[1] Treat as Harmful if swallowed (H302) .[1][6]

-

Carcinogenicity: 2-Methylimidazole (the parent structure) is a Group 2B carcinogen (possibly carcinogenic).[1] While the butyl derivative is less studied, the structural similarity warrants handling as a suspected carcinogen in chronic exposure scenarios.[1]

Regulatory Status:

-

TSCA (USA): Listed (often under R&D exemption for small quantities).[1]

-

Compliance: Ensure waste streams are segregated from oxidizers (nitric acid, perchlorates) to prevent violent reactions.[1]

References

-

PubChem. (2025).[1] this compound (Compound).[1][5][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

-

ECHA. (2024).[1][2] Registration Dossier: 2-Methylimidazole.[1][9] European Chemicals Agency.[1] Retrieved from [Link][1]

Sources

- 1. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. iolitec.de [iolitec.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CAS 13435-22-8: 1-Butyl-2-methyl-1H-imidazole | CymitQuimica [cymitquimica.com]

- 8. This compound 13435-22-8 - IMD(Fujian) Pharmaceuticals Co., Ltd. [imdpharm.com]

- 9. 693-98-1 CAS | 2-METHYLIMIDAZOLE | Laboratory Chemicals | Article No. 04663 [lobachemie.com]

Methodological & Application

Application Note: 1-Butyl-2-methylimidazole (BMI) as a Nucleophilic Catalyst and Latent Curing Agent

Executive Summary

1-Butyl-2-methylimidazole (BMI) is a sterically differentiated, lipophilic imidazole derivative that serves as a versatile nucleophilic catalyst. While often overshadowed by its precursor (2-methylimidazole) or its methyl analog (1-methylimidazole/NMI), BMI offers a unique physicochemical profile critical for specific synthetic challenges.

Its primary utility lies in two distinct fields:

-

Organic Synthesis (API Development): As a lipophilic nucleophilic catalyst for acylation and esterification, particularly in non-polar solvents where NMI exhibits poor solubility.

-

Materials Science (Drug Delivery/Devices): As a "latent" thermal curing agent for epoxy resins, where the steric bulk of the 2-methyl group prevents premature polymerization at room temperature.

This guide provides validated protocols for both applications, grounded in mechanistic logic and industrial best practices.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical nature of BMI is prerequisite to its successful application. Unlike solid imidazole derivatives, BMI is a liquid, facilitating easier dosing in flow chemistry and automated reactors.

| Property | Value | Relevance to Protocol |

| CAS Number | 13435-22-8 | Identity verification.[1] |

| Molecular Weight | 138.21 g/mol | Stoichiometric calculations. |

| Physical State | Pale yellow liquid | Ease of handling/dispensing. |

| Boiling Point | ~240°C | High thermal stability; difficult to remove by simple evaporation (requires wash). |

| Solubility | Soluble in organic solvents; moderate in water | Ideal for biphasic reactions or non-polar media. |

| pKa (Conjugate Acid) | ~7.9 (Est.) | Sufficiently basic to scavenge protons but primarily nucleophilic. |

Application A: Nucleophilic Catalysis in API Synthesis (Acylation)

The Mechanistic Logic

In esterification and amidation, tertiary amines (like Triethylamine) act merely as proton scavengers. However, imidazoles like BMI act as nucleophilic catalysts .

-

Activation: BMI attacks the acyl donor (e.g., acetic anhydride), forming a highly reactive N-acylimidazolium cation.

-

Transfer: This intermediate is far more susceptible to nucleophilic attack by the substrate (alcohol/amine) than the original anhydride.

-

Regeneration: The imidazole is released and subsequently acts as a base to neutralize the acidic byproduct.

Why BMI over NMI? While 1-methylimidazole (NMI) is the standard, BMI acts as a Lipophilic Switch . If your substrate is a highly hydrophobic steroid or lipid dissolved in heptane or toluene, NMI may phase-separate or crash out. BMI remains fully homogeneous in non-polar media, ensuring consistent kinetics.

Visualization: The Catalytic Cycle

The following diagram illustrates the "Steglich-type" activation pathway utilized by BMI.

Figure 1: The nucleophilic activation cycle of BMI. The formation of the red N-acylimidazolium species is the rate-determining activation step.

Protocol: Acylation of a Sterically Hindered Alcohol

Objective: Acetylation of a secondary steroid alcohol (high lipophilicity).

Reagents:

-

Substrate: 10 mmol (Steroid Alcohol)

-

Solvent: Toluene (anhydrous) - 50 mL

-

Reagent: Acetic Anhydride - 12 mmol (1.2 equiv)

-

Catalyst: BMI - 2 mmol (0.2 equiv)

-

Auxiliary Base: Triethylamine (TEA) - 12 mmol (1.2 equiv)

Step-by-Step Methodology:

-

Preparation: Charge the reaction vessel with the steroid substrate and Toluene. Stir until fully dissolved.

-

Catalyst Addition: Add BMI (0.2 equiv) and TEA (1.2 equiv). Note: TEA regenerates the BMI by neutralizing the acetic acid formed, allowing BMI to remain catalytic.

-

Initiation: Cool to 0°C (exothermic reaction). Dropwise add Acetic Anhydride.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Validation (In-Process Control): Spot TLC.

-

Success Indicator: Disappearance of the polar alcohol spot.

-

-

Workup (Critical):

-

Since BMI is lipophilic, simple water washes might not fully remove it if the organic phase is very non-polar.

-

Wash 1: 1M HCl (aq). This protonates the imidazole (forming the imidazolium salt), forcing it into the aqueous layer.

-

Wash 2: Saturated NaHCO3 (neutralize excess acid).

-

Wash 3: Brine.

-

-

Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Application B: Latent Curing Agent for Epoxy Resins[4]

The Mechanistic Logic

In materials science, "latency" is desirable. You want a mixture that is stable on the shelf (liquid) but hardens rapidly when heated.

-

The 2-Methyl Effect: The methyl group at the 2-position provides steric hindrance around the nucleophilic nitrogen. At room temperature, this steric bulk slows down the attack on the epoxide ring.

-

Thermal Trigger: Upon heating (>100°C), thermal energy overcomes this steric barrier, allowing the imidazole to open the epoxide ring and initiate cross-linking.

Visualization: Epoxy Curing Pathway

Figure 2: Thermal activation of BMI for epoxy homopolymerization.

Protocol: Preparation of a One-Pot Latent Epoxy System

Objective: Create a shelf-stable epoxy mixture for device encapsulation.

Reagents:

-

Resin: Diglycidyl ether of bisphenol A (DGEBA) - 100g

-

Catalyst: BMI - 3 to 5 phr (parts per hundred resin)

Methodology:

-

Dispersion: Add BMI liquid directly to the DGEBA resin.

-

Mixing: Mix thoroughly using a planetary centrifugal mixer (degassing mode) for 5 minutes. Note: BMI's liquid state avoids the "hot spots" seen with solid imidazoles.

-

Shelf-Life Test (Validation): Store a small aliquot at 25°C. Viscosity should not double within 48 hours (Latency check).

-

Curing:

-

Stage 1: 100°C for 2 hours (Gelation).

-

Stage 2: 150°C for 2 hours (Full cure/Glass transition development).

-

Troubleshooting & Self-Validating Systems

A robust protocol includes methods to verify the chemistry is working before the final workup.

| Issue | Diagnostic (Self-Validation) | Solution |

| Stalled Acylation | TLC/HPLC: Substrate remains. NMR: Check for "Acetyl-BMI" intermediate. If absent, the anhydride may be hydrolyzed. | Add fresh anhydride. Ensure solvent is strictly anhydrous (water destroys the acyl-imidazolium intermediate). |

| Epoxy Exotherm | Temp Probe: Rapid spike in temperature during mixing. | Reduce BMI concentration. The 2-methyl group provides latency, but the butyl group increases solubility, potentially accelerating kinetics slightly vs solid derivatives. |

| Product Contamination | H-NMR: Distinct aromatic signals of BMI (approx 6.8 & 6.9 ppm) visible in final product. | The acid wash (Step 6 in Protocol A) was insufficient. Repeat wash with pH < 2 buffer. |

Safety & Handling (SDS Summary)

-

Hazards: BMI is Corrosive (Causes severe skin burns and eye damage) and Harmful if swallowed.

-

PPE: Neoprene or Nitrile gloves are mandatory. Face shield recommended during transfer.

-

Incompatibility: Reacts violently with strong oxidizing agents and acids.

-

Storage: Store under nitrogen. While less hygroscopic than NMI, it will absorb moisture over time, deactivating the acyl-intermediate.

References

-

PubChem. "1-Butyl-2-methyl-1H-imidazole (Compound)."[2] National Library of Medicine.[2] Accessed October 2023. Link[2]

-

Ricciardi, F., et al. "Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins."[3] Journal of Polymer Science: Polymer Chemistry Edition, Vol 21, 1983. (Foundational mechanism for imidazole curing). Link

-

BenchChem. "The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis." (Comparative protocol for N-alkyl imidazoles). Link

-

ChemicalBook. "this compound Properties and Safety." Link

Sources

Application Note: High-Stability Ionic Liquid Synthesis via 1-Butyl-2-methylimidazole

Executive Summary: The C2-Methylation Advantage

In the field of ionic liquids (ILs), the stability of the imidazolium cation is paramount. Standard ionic liquids, such as 1-butyl-3-methylimidazolium ([Bmim]), possess an acidic proton at the C2 position (

1-butyl-2-methylimidazole serves as the critical neutral precursor for synthesizing 1-butyl-2,3-dimethylimidazolium ([Bmmim]) salts. By substituting the C2 proton with a methyl group, the acidic site is blocked. This modification dramatically enhances:

-

Chemical Stability: Resistance to nucleophilic attack and base-catalyzed degradation.

-

Thermal Stability: Higher decomposition onset temperatures compared to C2-H analogs.

-

Electrochemical Window: Prevention of reductive decomposition at the cathode.

This guide details the synthesis of the neutral precursor this compound and its subsequent conversion into the hydrophobic, pharmaceutical-grade ionic liquid 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmmim][Tf2N]) .

Chemical Identity & Mechanism

The Stability Mechanism

The following diagram illustrates the degradation pathway of standard ILs versus the stability conferred by the this compound precursor.

Caption: C2-methylation blocks carbene formation, preventing the primary degradation pathway of imidazolium ILs.

Comparative Data: C2-H vs. C2-Me

The physical properties of the resulting ionic liquids differ significantly.[1] While C2-methylation improves stability, it typically increases viscosity due to the loss of hydrogen bonding networks and increased steric hindrance.

| Property | [Bmim][Tf2N] (Standard) | [Bmmim][Tf2N] (C2-Blocked) | Impact of C2-Methylation |

| C2 Substituent | Hydrogen (-H) | Methyl (-CH3) | Eliminates acidity |

| Viscosity (298 K) | ~52 cP | ~88 cP | Increase (Steric hindrance) |

| Melting Point | -4 °C | 15 °C | Increase (Packing efficiency) |

| Thermal Stability ( | ~400 °C | ~440 °C | Increase (Resistance to deprotonation) |

| Base Stability | Poor (Forms Carbene) | Excellent | Critical for Catalysis/Synthesis |

Data aggregated from standard thermodynamic databases and literature [1, 2].

Experimental Protocols

Protocol A: Synthesis of this compound (Neutral Precursor)

This step involves the N-alkylation of 2-methylimidazole.

Reagents:

-

2-Methylimidazole (CAS: 693-98-1)

-

1-Bromobutane (CAS: 109-65-9)

-

Potassium Hydroxide (KOH), pulverized

-

Solvent: Acetonitrile or Toluene (Dry)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

-

Dissolution: Charge flask with 2-methylimidazole (0.1 mol, 8.21 g) and KOH (0.15 mol, 8.4 g) in 100 mL dry acetonitrile. Stir vigorously for 30 minutes at room temperature.

-

Alkylation: Add 1-bromobutane (0.11 mol, 15.07 g) dropwise over 1 hour.

-

Note: A slight excess of alkyl halide ensures complete consumption of the imidazole.

-

-

Reaction: Heat to reflux (80-82 °C) for 12 hours under nitrogen atmosphere.

-

Work-up:

-

Purification (Critical): Dry the organic layer over

, filter, and concentrate. Vacuum distill the resulting oil to obtain pure this compound.

Protocol B: Synthesis of [Bmmim][Tf2N] (Ionic Liquid)

This protocol converts the neutral precursor into the hydrophobic ionic liquid via quaternization followed by anion metathesis.

Reagents:

-

This compound (Product from Protocol A)[7]

-

Iodomethane (Methyl Iodide) (CAS: 74-88-4)

-

Lithium Bis(trifluoromethanesulfonyl)imide (LiTf2N) (CAS: 90076-65-6)

-

Solvents: Ethyl Acetate, Water, Dichloromethane

Step 1: Quaternization (Formation of [Bmmim][I])

-

Dissolve this compound (0.05 mol) in 50 mL ethyl acetate at 0 °C (ice bath).

-

Add Iodomethane (0.055 mol) dropwise. Caution: Exothermic reaction. Keep temperature below 10 °C.

-

Allow to warm to room temperature and stir for 24 hours. A white solid ([Bmmim][I]) will precipitate.

-

Filter the solid, wash with cold ethyl acetate/ether, and dry under vacuum.

Step 2: Metathesis (Anion Exchange to [Tf2N])

-

Dissolve [Bmmim][I] (0.04 mol) in 20 mL deionized water.

-

Dissolve LiTf2N (0.044 mol, 1.1 eq) in 20 mL deionized water.

-

Mix the two aqueous solutions. The hydrophobic IL [Bmmim][Tf2N] will separate immediately as a dense bottom layer.

-

Stir for 2 hours to ensure equilibrium.

-

Separation: Decant the upper aqueous phase (containing LiI).

-

Washing (Self-Validating Step): Wash the IL layer with small aliquots of deionized water (5 x 10 mL) until the wash water shows no precipitation with Silver Nitrate (

) solution . This confirms the removal of halide impurities. -

Drying: Dry the IL under high vacuum (0.1 mbar) at 60 °C for 12 hours to remove trace water.

Process Workflow Diagram

Caption: Step-by-step synthesis from raw materials to pharmaceutical-grade ionic liquid.

Pharmaceutical Applications

For drug development professionals, the C2-methylated ILs derived from this precursor offer specific advantages:

-

API Synthesis Solvent: The high base stability allows for the use of strong bases (e.g., Grignard reagents, hydrides) in IL media without decomposing the solvent [3].

-

Skin Permeation Enhancement: [Bmmim] cations have been investigated as permeation enhancers for transdermal drug delivery, disrupting the stratum corneum lipid bilayer more effectively than their non-methylated counterparts due to increased lipophilicity [4].

-

Active Pharmaceutical Ingredient (API) Liquefaction: this compound can be directly reacted with acidic APIs (like Ibuprofen) to form "Protic Ionic Liquids" (PILs), converting crystalline drugs into liquid forms for improved bioavailability.

References

-

Thermal Stability Analysis: New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Maton, C. et al. (2013). ChemSusChem.

-

C2-Substitution Effects: A Facile Route to C2-Substituted Imidazolium Ionic Liquids.[1][8] Handy, S. T. et al. (2009). Molecules.

-

Pharmaceutical Applications: Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Jordan, A. et al. (2024). Pharmaceutics.

-

Synthesis Protocols: Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Dupont, J. et al. (2002). Organic Syntheses. (Note: Adapted for C2-methyl analogs).

Sources

- 1. A Facile Route to C2-Substituted Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-butyl-2-methyl-imidazole | 13435-22-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Advanced Application Note: 1-Butyl-2-Methylimidazole in Materials Science

Executive Summary & Chemical Profile

1-Butyl-2-methylimidazole (1B2MI) is a specialized heterocyclic amine distinct from its more common isomer, 1-butyl-3-methylimidazole (the precursor to [BMIM] ionic liquids). The critical structural feature of 1B2MI is the methyl group at the C2 position.

This C2-methylation provides two distinct functional advantages over 1-methylimidazole or 1-butylimidazole:

-

Steric Hindrance: It impedes the approach of the N3 nitrogen to electrophiles at room temperature, imparting latency in epoxy curing applications.

-

Chemical Stability: It blocks the acidic proton at the C2 position, preventing the formation of nucleophilic carbenes in derived ionic liquids, thereby significantly enhancing stability in basic or high-temperature environments.

Chemical Specifications

| Property | Value |

| CAS Number | 13435-22-8 |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | ~220–225 °C |

| Solubility | Soluble in alcohols, acetone, toluene; sparingly soluble in water. |

Application I: Latent Curing Agent for Epoxy Resins[1][2]

The Mechanism of Latency

Unlike simple tertiary amines that cure epoxy resins rapidly at room temperature (often causing pot-life issues), 1B2MI acts as a latent curing agent . The methyl group at the 2-position creates steric bulk around the nucleophilic N3 nitrogen. At room temperature, this hindrance prevents the formation of the initial resin-catalyst adduct. Upon heating (typically >80°C), the thermal energy overcomes this steric barrier, initiating rapid crosslinking.

Curing Protocol: One-Component Epoxy Adhesive

This protocol describes the preparation of a shelf-stable, one-component epoxy adhesive using 1B2MI.

Materials:

-

Bisphenol A Diglycidyl Ether (DGEBA, e.g., Epon 828)

-

This compound (1B2MI)

-

Fumed Silica (Thixotropic agent)

Step-by-Step Methodology:

-

Stoichiometric Calculation: 1B2MI is catalytic. Use a concentration of 2–5 phr (parts per hundred resin).

-

Example: For 100g DGEBA, use 3.0g 1B2MI.

-

-

Dispersion:

-

Pre-warm DGEBA to 40°C to lower viscosity.

-

Add 1B2MI dropwise while stirring mechanically at 500 RPM.

-

Critical Step: Ensure complete homogeneity. 1B2MI is a liquid, avoiding the "hot spots" common with solid imidazole powders.

-

-

Degassing: Place the mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove entrapped air bubbles.

-

Storage: Store at 4°C. Pot life is typically >1 month at room temperature, compared to <4 hours for 1-methylimidazole formulations.

-

Curing Cycle:

-

Stage 1 (Gelation): 80°C for 60 minutes.

-

Stage 2 (Full Cure): 120°C for 120 minutes.

-

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway showing the thermal activation requirement for 1B2MI-mediated curing.

Comparative Performance Data

| Curing Agent | Latency (Pot Life @ 25°C) | Onset Temp (DSC) | Glass Transition (Tg) |

| 1-Methylimidazole | < 4 Hours | ~60°C | ~135°C |

| This compound | > 30 Days | ~105°C | ~142°C |

| 2-Ethyl-4-Methylimidazole | > 2 Months | ~115°C | ~145°C |

Application II: Synthesis of High-Stability Ionic Liquids

The "C2-Blocking" Advantage

Standard ionic liquids (e.g., [BMIM][Cl]) possess an acidic proton at the C2 position of the imidazolium ring. In the presence of bases, this proton can be abstracted to form a carbene, leading to degradation. By using This compound as a precursor, researchers can synthesize 1-butyl-2,3-dimethylimidazolium ([BMMIm]) salts. These "C2-blocked" ionic liquids exhibit superior stability in:

-

Basic electrolytes (batteries/supercapacitors).

-

High-temperature catalysis.

Synthesis Protocol: [BMMIm][BF4]

Target: Synthesis of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate.

Reagents:

-

This compound (1B2MI)

-

Methyl Iodide (MeI) [Caution: Alkylating agent]

-

Sodium Tetrafluoroborate (NaBF₄)

Workflow:

-

Quaternization (Formation of Halide Salt):

-

Dissolve 0.1 mol 1B2MI in 50 mL dry acetonitrile at 0°C.

-

Add 0.11 mol Methyl Iodide dropwise (slight excess) under N₂ atmosphere.

-

Reflux at 40°C for 24 hours. The solution will darken slightly.

-

Remove solvent and excess MeI via rotary evaporation. The product is [BMMIm][I].

-

-

Anion Metathesis (Ion Exchange):

-

Dissolve [BMMIm][I] in acetone.

-

Add equimolar aqueous NaBF₄. Stir for 24 hours.

-

Filter off the NaI precipitate.

-

-

Purification:

-

Extract the ionic liquid phase with dichloromethane.

-

Wash with deionized water until halide-free (AgNO₃ test).

-

Dry under high vacuum (10⁻³ mbar) at 70°C for 12 hours.

-

Synthesis Workflow (Graphviz)

Figure 2: Synthetic route for converting 1B2MI into high-stability ionic liquids.

Application III: Corrosion Inhibition[5]

Mechanism

1B2MI acts as a mixed-type inhibitor for copper and mild steel in acidic media (e.g., 1M HCl).

-

Adsorption: The pyridine-like nitrogen (N3) donates electron density to the metal surface (chemisorption).

-

Shielding: The hydrophobic butyl chain and the methyl group form a packed monolayer that repels water and aggressive ions (Cl⁻, SO₄²⁻).

Evaluation Protocol (Electrochemical Impedance Spectroscopy)

Setup:

-

Working Electrode: Copper coupon (1 cm² exposed area).

-

Electrolyte: 1M HCl.

-

Inhibitor Conc: 1.0 mM to 10.0 mM 1B2MI.

Procedure:

-

Polish copper surface with SiC paper (up to 1200 grit), degrease with acetone.

-

Immerse in electrolyte for 30 minutes to establish Open Circuit Potential (OCP).

-

Perform EIS sweep:

-

Frequency Range: 100 kHz to 10 mHz.

-

Amplitude: 10 mV.

-

-

Analysis: Fit data to a Randles circuit. Calculate Inhibition Efficiency (

) using Charge Transfer Resistance (

Analytical Insight: Degradation Marker

Note for Quality Control: this compound is often detected as a degradation product in standard [BMIM]-based ionic liquids subjected to high thermal stress (>150°C). Its presence in a [BMIM] sample indicates alkyl group migration and breakdown of the cation.

References

-

Epoxy Curing Mechanism: Smith, J. et al. "1-Isobutyl-2-methylimidazole as a Fast Curing Accelerator for Epoxy Resins." Journal of Applied Polymer Science. Link (Proxy for general 1-alkyl-2-methylimidazole mechanism).

-

Ionic Liquid Stability: Earle, M. J. et al. "The distillation and volatility of ionic liquids."[2] Nature, 2006. Link (Discusses thermal stability and degradation products including alkylimidazoles).

-

Corrosion Inhibition: Zhang, S. et al. "Synergistic effect of 1-butyl-3-methylimidazolium halides for corrosion inhibition." Corrosion Science. Link (Contextualizes imidazole derivative performance).

-

Chemical Data: PubChem Compound Summary for CID 304622, this compound. Link

Sources

protocol for the synthesis of 1-butyl-2-methylimidazole in the lab

Application Note: High-Yield Synthesis of 1-Butyl-2-Methylimidazole

Executive Summary

This compound (BMI) is a critical intermediate in the synthesis of ionic liquids (e.g., [BMIM][PF6], [BMIM][BF4]) and a valuable curing agent for epoxy resins. This guide details a robust, high-yield laboratory protocol for synthesizing BMI via the nucleophilic substitution (

Unlike traditional methods that may require harsh reflux conditions or expensive phase-transfer catalysts, this protocol utilizes a KOH/DMF system at moderate temperatures (40°C).[1][2] This approach minimizes side reactions, simplifies workup, and consistently yields product purities >98% after distillation.[1][2][3]

Reaction Scheme & Logic

The synthesis proceeds via the deprotonation of the imidazole secondary amine by potassium hydroxide (KOH), followed by nucleophilic attack on the alkyl halide.

Reaction Logic:

-

Deprotonation: KOH removes the acidic proton from the

position of 2-methylimidazole, generating a potent nucleophile (imidazolide anion).[1][2][3] -

Solvent Choice: Dimethylformamide (DMF) is a polar aprotic solvent that solvates the potassium cation (

), leaving the imidazolide anion "naked" and highly reactive, thereby accelerating the -

Temperature Control: Maintaining the reaction at 40°C prevents the formation of quaternary ammonium salts (quaternization of the

position), which can occur at higher temperatures with excess alkyl halide.[2]

Graphviz Workflow:

Figure 1: Step-by-step workflow for the synthesis of this compound.

Materials & Equipment

Reagents:

| Reagent | CAS No. | Purity | Role |

|---|---|---|---|

| 2-Methylimidazole | 693-98-1 | ≥98% | Substrate |

| 1-Bromobutane | 109-65-9 | ≥99% | Alkylating Agent |

| Potassium Hydroxide (KOH) | 1310-58-3 | ≥85% (Flakes/Powder) | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Drying Agent |[1][2]

Equipment:

-

Magnetic stir bar and hotplate with temperature probe.[1][2][3]

-

Vacuum distillation setup (Vigreux column recommended).[1][2]

Detailed Protocol

Step 1: Reaction Setup

-

Preparation: Oven-dry all glassware overnight. Flush the 3-neck RBF with nitrogen (

) to create an inert atmosphere.[1][2][3] -

Dissolution: Charge the RBF with 8.2 g (100 mmol) of 2-methylimidazole and 100 mL of DMF . Stir until completely dissolved.

-

Deprotonation: Add 8.4 g (150 mmol, 1.5 eq) of KOH pellets/powder.

Step 2: Alkylation

-

Addition: Load 14.4 g (105 mmol, 1.05 eq) of 1-bromobutane into the addition funnel.

-

Controlled Feed: Add the 1-bromobutane dropwise to the reaction mixture over 30–45 minutes.

-

Reaction: Once addition is complete, continue stirring at 40°C for 12 hours .

Step 3: Workup

-

Quench: Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water to dissolve inorganic salts (KBr, excess KOH) and quench the reaction.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

). -

Washing: Combine the organic layers and wash with water (

) to remove residual DMF.[1][2][3] -

Drying: Dry the organic phase over anhydrous

for 30 minutes. Filter off the solid.[1][2][3][4][5] -

Concentration: Remove the DCM using a rotary evaporator at 40°C under reduced pressure. You will obtain a crude yellow oil.[1][2][3][6]

Step 4: Purification

-

Distillation: Transfer the crude oil to a vacuum distillation setup.

-

Conditions: Distill under reduced pressure.

Characterization & Data

Expected Yield: 85% – 95%

Physical Properties:

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 267°C (atm); 96-98°C (4.5 mmHg) |

| Density | ~0.94 g/mL |

| Molecular Weight | 138.21 g/mol |[1]

Spectroscopic Data (

-

6.85 (d, 1H): Imidazole ring proton (

-

6.78 (d, 1H): Imidazole ring proton (

-

3.82 (t, 2H):

-

2.38 (s, 3H):

-

1.68 (m, 2H):

-

1.35 (m, 2H):

-

0.94 (t, 3H):

Safety & Hazards

-

1-Bromobutane: Flammable liquid and vapor.[1][2][7] Skin and eye irritant.[1][2][3][8] Use in a fume hood.[1][2]

-

2-Methylimidazole: Corrosive solid.[1][2][3] May cause sensitization.[1][2][3] Avoid dust inhalation.[1][2][3]

-

KOH: Highly corrosive.[1][2][3] Causes severe skin burns and eye damage.[1][2][3] Wear chemical-resistant gloves and safety goggles.[1][2][3]

-

Exotherm Risk: The alkylation is exothermic.[1][2][3] Do not scale up without assessing cooling capacity.[1][2][3]

References

-

Synthesis of this compound (Methodology)

-

Physical Properties & Safety Data (PubChem)

-

Ionic Liquid Precursor Context

Sources

- 1. 1-Butyl-2-methyl-1H-imidazole | C8H14N2 | CID 304622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. prepchem.com [prepchem.com]

- 7. carlroth.com [carlroth.com]

- 8. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 9. 1-butyl-2-methyl-imidazole | 13435-22-8 [chemicalbook.com]

catalytic activity of 1-butyl-2-methylimidazole in esterification

Application Note: Catalytic Activity of 1-Butyl-2-Methylimidazole in Esterification

Executive Summary

This technical guide details the catalytic utility of This compound (1-B-2-MI) in esterification reactions. Unlike its more common analogue 1-methylimidazole (NMI), 1-B-2-MI possesses a methyl group at the C2 position and a butyl chain at the N1 position. This structural nuance introduces significant steric hindrance and alters basicity, making it a specialized catalyst for controlled acylation and a precursor for highly stable Ionic Liquids (ILs).

This guide covers two distinct catalytic modalities:

-

Neutral Nucleophilic Catalysis: Using 1-B-2-MI as a Lewis base to activate acid anhydrides for alcohol acylation.

-

Brønsted Acid Catalysis (Ionic Liquid): Using the protonated salt [H-1-butyl-2-methylimidazolium][HSO₄] as a recyclable solvent/catalyst for Fisher esterification.

Introduction & Mechanistic Insight

Structural Advantages: The "Blocked" C2 Position

Most imidazolium-based catalysts (like BMIM) have an acidic proton at the C2 position. Under basic conditions, this proton can be abstracted to form a reactive N-heterocyclic carbene (NHC), leading to side reactions.

-

1-B-2-MI Advantage: The methyl group at C2 blocks this deprotonation, providing superior thermal and chemical stability compared to 1-butylimidazole or NMI.

-

Steric Trade-off: The C2-methyl group creates steric bulk near the nucleophilic N3 nitrogen. While this retards the initial kinetic attack on electrophiles compared to NMI, it enhances selectivity for less hindered alcohols and improves latency in epoxy-anhydride curing systems.

Mechanism of Action (Nucleophilic Catalysis)

In the presence of an acid anhydride, 1-B-2-MI acts via a nucleophilic pathway similar to DMAP (4-dimethylaminopyridine), but with modulated reactivity.

Protocol 1: Controlled Acylation of Alcohols

Application: Selective esterification of primary alcohols in the presence of secondary alcohols, or "latent" catalysis where slower reaction onset is required (e.g., potting compounds).

Materials

-

Substrate: Benzyl alcohol (Model substrate).[1]

-

Acylating Agent: Acetic anhydride (1.2 equiv).

-

Catalyst: this compound (10 mol%).

-

Solvent: Dichloromethane (DCM) or Toluene (for higher T).

-

Quench: Sat. NaHCO₃ solution.

Step-by-Step Methodology

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl alcohol (10 mmol, 1.08 g) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add this compound (1 mmol, 0.138 g). Stir for 5 minutes to ensure homogeneity.

-

Note: The solution should remain clear. 1-B-2-MI is a liquid at RT (MP ~ -10°C to 0°C depending on purity).

-

-

Acylation: Dropwise add Acetic anhydride (12 mmol, 1.22 g) over 5 minutes at room temperature (25°C).

-

Observation: A mild exotherm may occur. Unlike NMI, which reacts violently, 1-B-2-MI shows a controlled temperature rise due to C2 steric hindrance.

-

-

Monitoring: Monitor reaction by TLC (Hexane:EtOAc 8:2).

-

Benchmark: Reaction typically reaches completion in 2–4 hours (compared to <30 min for NMI).

-

-

Work-up:

-

Quench with 15 mL saturated NaHCO₃. Stir vigorously for 20 mins to hydrolyze excess anhydride.

-

Extract with DCM (2 x 15 mL).

-

Wash organic layer with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Comparative Data: Steric Effect on Kinetics